

Butoprozine Hydrochloride: A Technical Overview of an Investigational Antiarrhythmic Agent

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Compound of Interest

Compound Name: Butoprozine Hydrochloride

Cat. No.: B1668110

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific information regarding **Butoprozine Hydrochloride** (also known as L-9394), an investigational antiarrhythmic agent. While extensive documentation on its development is limited in publicly accessible records, this document synthesizes the existing data on its chemical properties, mechanism of action, and the experimental basis for its classification.

Introduction and Chemical Identity

Butoprozine is a benzofuran derivative investigated for its antiarrhythmic properties.^{[1][2]} Its chemical structure and identity are cataloged in public chemical databases.

Property	Value
IUPAC Name	[4-[3-(dibutylamino)propoxy]phenyl]-(2-ethylindolizin-3-yl)methanone;hydrochloride
Molecular Formula	C ₂₈ H ₃₉ ClN ₂ O ₂
Molecular Weight	471.1 g/mol
CAS Number	62134-34-3
Synonyms	Butoprozine HCl, L-9394

Source: PubChem CID 71958

Discovery and Developmental History

Synthesis

A specific, detailed synthesis protocol for **Butoprozine Hydrochloride** is not described in the available literature. However, the 1981 paper on new benzofuran derivatives by Bourgery et al. describes the general synthesis of related compounds from khellin, a natural furanochromone.
[1] This suggests a potential synthetic route involving the modification of a benzofuran core structure.

Pharmacological Profile and Mechanism of Action

Butoprozine Hydrochloride was identified as a potent antiarrhythmic agent with a mechanism of action that shares characteristics with both Class III and Class IV antiarrhythmic drugs.
[1]

Electrophysiological Effects

Key studies on isolated cardiac preparations revealed the following effects:

- **Action Potential Duration:** Butoprozine was found to increase the action potential duration, an effect similar to that of amiodarone (a Class III antiarrhythmic).
[1]
- **Plateau Phase:** It depresses the plateau phase of the cardiac action potential, which is characteristic of calcium channel blockers like verapamil (a Class IV antiarrhythmic).
[1]
- **Depolarization:** The compound decreases the amplitude and the maximum rate of depolarization.
[1]
- **Automaticity:** Butoprozine inhibits pacemaker activity by reducing the slope of diastolic depolarization.
[1]

Effects on Ionic Currents

Voltage clamp studies provided further insight into its mechanism at the level of individual ion channels:

- It decreases the fast sodium and slow calcium inward currents.

- It also reduces the delayed outward potassium current.
- The reactivation kinetics of both the fast inward and slow inward currents are reduced by Butoprozine.

These combined actions on multiple ion channels contribute to its potent antiarrhythmic activity.

Experimental Protocols

While full, detailed experimental protocols are not available, the abstracts of key studies describe the methodologies used to characterize Butoprozine's pharmacological effects.

Electrophysiological Studies in Isolated Heart Preparations

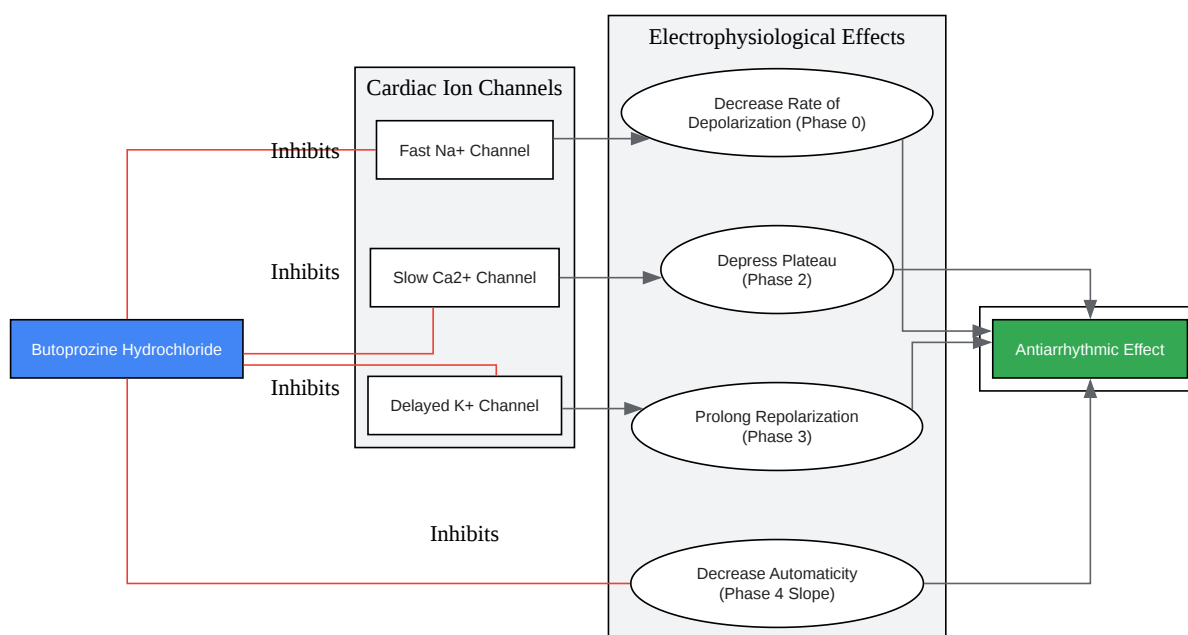
- Objective: To investigate the electrophysiological effects of Butoprozine on cardiac tissues.
- Preparations:
 - Sheep cardiac Purkinje fibers.
 - Frog atrial fibers.
 - Ferret ventricular fibers.
- Techniques:
 - Microelectrode Technique: Used for intracellular recordings from sheep Purkinje fibers to measure action potential parameters.
 - Double Sucrose Gap Technique: Employed for voltage clamp studies on frog atrial and ferret ventricular fibers to measure ionic currents.
- Comparators: Amiodarone and Verapamil were used as reference compounds to classify the observed effects.

Preclinical and Clinical Development

There is a lack of publicly available data regarding the preclinical toxicology, pharmacokinetics, and clinical trials of **Butoprozine Hydrochloride**. This suggests that the compound may not have advanced beyond early-stage development.

Visualizations

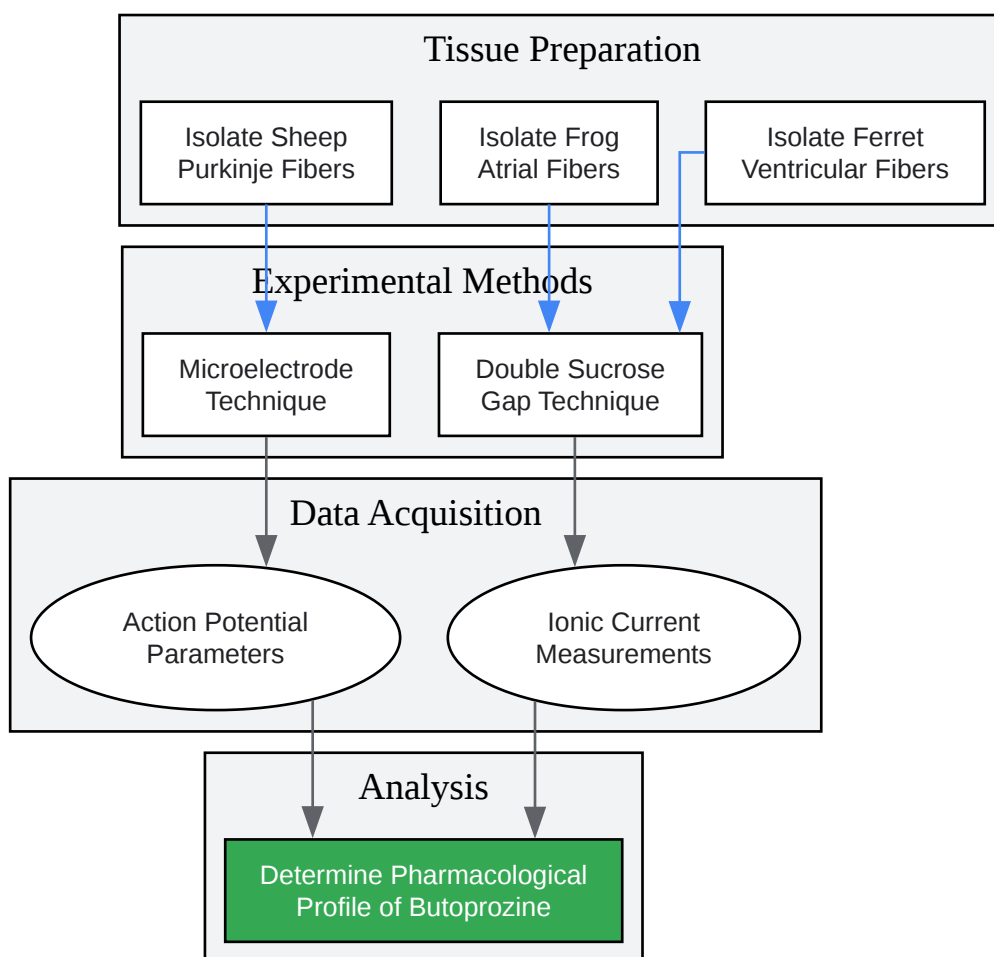
Signaling Pathway



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Caption: Proposed mechanism of action of **Butoprozine Hydrochloride**.

Experimental Workflow



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Caption: Hypothetical workflow for electrophysiological studies.

Conclusion

Butoprozine Hydrochloride is an interesting example of a benzofuran derivative with potent antiarrhythmic properties, characterized by a mixed mechanism of action involving the blockade of sodium, calcium, and potassium channels. The available research from the early 1980s provides a foundational understanding of its electrophysiological effects. However, the lack of more recent data on its synthesis, preclinical, and clinical development suggests that it did not advance to become a marketed therapeutic agent. Further research into historical archives of pharmaceutical companies active in France in the early 1980s might provide more detailed insights into the history of this compound.

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References

- 1. Synthesis and antiarrhythmic activity of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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